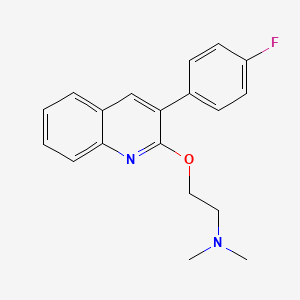
Cyclohexynebis(triphenylphosphine)platinum(0)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexynebis(triphenylphosphine)platinum(0) is a coordination complex with the chemical formula C42H38P2Pt. It is a platinum-based compound where the platinum atom is coordinated with two triphenylphosphine ligands and a cyclohexyne ligand. This compound is of significant interest in organometallic chemistry due to its unique structural and reactive properties .
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexynebis(triphenylphosphine)platinum(0) can be synthesized through the reaction of platinum(0) precursors with triphenylphosphine and cyclohexyne. One common method involves the reaction of bis(triphenylphosphine)platinum(0) with cyclohexyne under inert conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Cyclohexynebis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) from higher oxidation states.
Substitution: Ligands such as triphenylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cyclohexynebis(triphenylphosphine)platinum(0) include oxidizing agents like halogens or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
科学研究应用
Cyclohexynebis(triphenylphosphine)platinum(0) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of Cyclohexynebis(triphenylphosphine)platinum(0) involves the coordination of the platinum center with various ligands, which can influence its reactivity and stability. The compound can undergo ligand exchange reactions, where the triphenylphosphine ligands are replaced by other ligands, leading to the formation of new complexes. The platinum center can also participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)platinum chloride: This compound has similar coordination with triphenylphosphine ligands but includes chloride ligands instead of cyclohexyne.
Ethylenebis(triphenylphosphine)platinum(0): Similar to Cyclohexynebis(triphenylphosphine)platinum(0), but with ethylene as the ligand instead of cyclohexyne.
Uniqueness
Cyclohexynebis(triphenylphosphine)platinum(0) is unique due to the presence of the cyclohexyne ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it valuable for specific catalytic applications and research studies .
属性
分子式 |
C42H38P2Pt |
|---|---|
分子量 |
799.8 g/mol |
IUPAC 名称 |
cyclohexyne;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H8.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;/h2*1-15H;1-4H2; |
InChI 键 |
OTPYBWPGDAYJJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC#CC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)
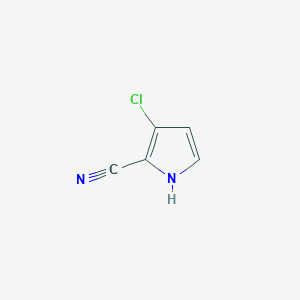
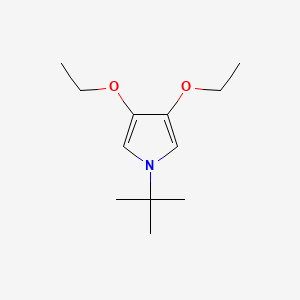

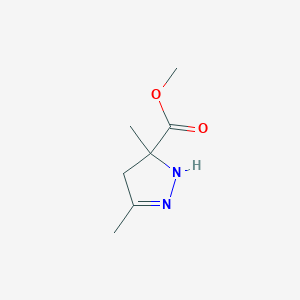
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
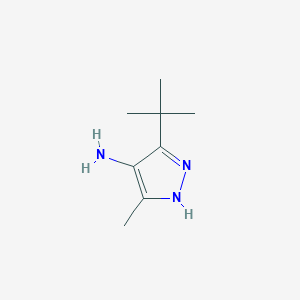
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

